molecular formula C13H15F2NO B14020924 (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B14020924
M. Wt: 239.26 g/mol
InChI Key: ALTGQFBKEPSDNR-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone is an organofluorine compound. Organofluorine compounds are characterized by the presence of fluorine atoms attached to carbon atoms. This particular compound features a piperidine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(piperidin-1-yl)methanone
  • (2,4-Difluoro-3-methylphenyl)(piperidin-1-yl)methanone
  • (3,4-Dichloro-2-methylphenyl)(piperidin-1-yl)methanone

Uniqueness

(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of both fluorine atoms and a piperidine ring. The fluorine atoms can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. Additionally, the specific arrangement of the fluorine atoms and the methyl group on the phenyl ring can affect the compound’s properties and interactions with molecular targets.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

(3,4-difluoro-2-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H15F2NO/c1-9-10(5-6-11(14)12(9)15)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3

InChI Key

ALTGQFBKEPSDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)N2CCCCC2

Origin of Product

United States

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